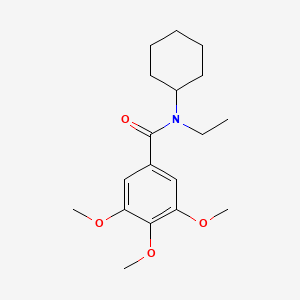

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core substituted with cyclohexyl and ethyl groups at the amide nitrogen. Its structural features, including the methoxy groups' spatial arrangement and the aliphatic substituents, influence its physicochemical properties and biological interactions. The cyclohexyl group adopts a chair conformation, while the para-methoxy group is notably bent out of the aromatic plane, as observed in crystallographic studies . This compound is part of a broader class of N-substituted benzamides known for diverse biological activities, including anticancer and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine and ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as chloroform. The mixture is then cooled, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

Reduction: Formation of cyclohexyl-ethyl-amine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The cyclohexyl and ethyl groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

*TMB: Trimethoxybenzamide; †Estimated based on structural similarity to ; ‡Estimated based on substituent contributions.

Key Observations:

- Lipophilicity : The cyclohexyl and ethyl groups in the target compound confer moderate lipophilicity (logP ~2.75), comparable to N-benzyl-N-ethyl-TMB . In contrast, KU-54 and N-(2-hydroxyethyl)-TMB exhibit lower logP values due to polar substituents (piperidine, hydroxyl) .

(a) Anticancer Potential

- N-Benzyl-N-ethyl-TMB : Structural analogs with aromatic substituents show enhanced binding to kinases due to π-π interactions, though specific activity data are unavailable .

- KU-54 : Demonstrates tissue-specific effects, increasing oxygen consumption in gastric mucosa, likely via mitochondrial modulation .

(b) Anti-Inflammatory and Channel Modulation

- Heterocyclic benzamides (e.g., N-piperidyl derivatives) act as potassium channel activators, whereas aliphatic substituents (cyclohexyl, ethyl) may prioritize membrane permeability over ion channel targeting .

Pharmacokinetic Considerations

- Solubility : The cyclohexyl group’s hydrophobicity may reduce aqueous solubility compared to KU-54’s piperidine or Trimethobenzamide’s polar side chain .

Biological Activity

N-Cyclohexyl-N-ethyl-3,4,5-trimethoxy-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a benzamide derivative characterized by the presence of three methoxy groups on the benzene ring and a cyclohexyl and ethyl substitution on the nitrogen atom. The structural formula can be represented as follows:

This unique structure contributes to its pharmacological properties, particularly in targeting specific biological pathways.

This compound exhibits its biological effects primarily through the modulation of various signaling pathways:

- Inhibition of NF-kB : The compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in regulating immune response and inflammation .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways, thereby promoting programmed cell death .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Study on Apoptotic Mechanisms : A study conducted by Olsson et al. (2002) explored the apoptotic mechanisms induced by N-substituted benzamides, including this compound. The findings revealed that the compound activates caspase pathways leading to apoptosis in T lymphocytes .

- In Vivo Efficacy : Another research effort focused on the in vivo efficacy of this compound in animal models of cancer. Results indicated significant tumor reduction compared to control groups treated with placebo .

Properties

CAS No. |

36650-25-6 |

|---|---|

Molecular Formula |

C18H27NO4 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-cyclohexyl-N-ethyl-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C18H27NO4/c1-5-19(14-9-7-6-8-10-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h11-12,14H,5-10H2,1-4H3 |

InChI Key |

DIRXEZDGYUSUBK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.